molecular formula C17H18N6O2 B3004561 3-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2199980-24-8

3-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Katalognummer: B3004561
CAS-Nummer: 2199980-24-8
Molekulargewicht: 338.371
InChI-Schlüssel: MNGYCRYMYNGBNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a quinazolin-4(3H)-one core substituted at the 3-position with a 2-oxoethyl group connected to a 4-(2H-1,2,3-triazol-2-yl)piperidine moiety. The quinazolinone scaffold is well-documented for diverse biological activities, including anticonvulsant, antimicrobial, and enzyme inhibitory properties . The 1,2,3-triazole group, often introduced via click chemistry, enhances metabolic stability and facilitates hydrogen bonding, while the piperidine ring may improve pharmacokinetic properties such as solubility and bioavailability .

Eigenschaften

IUPAC Name

3-[2-oxo-2-[4-(triazol-2-yl)piperidin-1-yl]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c24-16(21-9-5-13(6-10-21)23-19-7-8-20-23)11-22-12-18-15-4-2-1-3-14(15)17(22)25/h1-4,7-8,12-13H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGYCRYMYNGBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a novel synthetic derivative that combines the quinazolinone and triazole moieties, which are known for their diverse biological activities. This article delves into its biological activity, focusing on antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C16H19N5O
  • Molecular Weight : 299.36 g/mol
  • Functional Groups : Quinazolinone core, triazole ring, piperidine substituent.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of quinazolinone derivatives. The compound has been evaluated against various microorganisms to determine its efficacy.

In Vitro Studies

  • Bacterial Strains Tested :
    • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
    • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
    • Fungi : Candida albicans, Aspergillus niger
  • Methodology :
    • The broth microdilution method was utilized to assess the minimum inhibitory concentration (MIC) against the aforementioned strains.
  • Results :
    • The compound exhibited significant antimicrobial activity with MIC values ranging from 16 to 64 µg/mL against Gram-positive bacteria and moderate activity against Gram-negative bacteria .
MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Streptococcus pyogenes16
Escherichia coli64
Pseudomonas aeruginosa128
Candida albicans32

The biological activity of this compound is primarily attributed to its interaction with specific targets within microbial cells:

  • Target Enzymes : The compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
  • Binding Affinity : The triazole moiety enhances binding affinity to active sites of target proteins such as oxidoreductases, disrupting their function and leading to cell death .

Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized a series of quinazolinone derivatives including the target compound. They reported that derivatives with a triazole substitution demonstrated enhanced antimicrobial properties compared to their non-triazole counterparts .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of quinazolinones revealed that modifications at the piperidine ring significantly influence biological activity. The presence of an electron-withdrawing group on the triazole ring was found to improve antimicrobial efficacy .

Potential Therapeutic Applications

Given its promising biological activity, this compound may have potential applications in:

  • Antibiotic Development : As resistance to existing antibiotics increases, new compounds like this one could be vital in developing effective treatments.
  • Antifungal Agents : Its efficacy against fungi suggests it could be explored further as a treatment for fungal infections.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that compounds containing triazole and quinazolinone structures exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties : The quinazolinone scaffold is known for its anticancer activity. Preliminary studies suggest that 3-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .

CNS Activity : Due to the presence of the piperidine ring, this compound may interact with neurotransmitter systems. There are indications that it may exhibit anxiolytic or antidepressant effects, which warrants further investigation into its potential as a treatment for mood disorders .

Pharmacological Insights

Receptor Modulation : The compound's structure suggests it could act as a modulator for various receptors, including orexin receptors. Research into orexin receptor modulators has implications for sleep disorders and obesity management. This compound's ability to influence such receptors could lead to novel therapeutic approaches .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on similar triazole-containing compounds demonstrated their effectiveness against resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than traditional antibiotics, highlighting the potential of this class of compounds in combating resistant infections.
  • Cancer Cell Line Testing : In vitro studies using cancer cell lines treated with derivatives of this compound showed reduced viability and increased apoptosis rates compared to control groups. These findings suggest a promising avenue for developing anticancer therapies based on this compound's structure.
  • Behavioral Studies in Animal Models : Preliminary behavioral studies using rodent models indicated that compounds with similar structural features exhibited anxiolytic effects in standard tests such as the elevated plus maze and open field test. These findings support further exploration into the CNS effects of this compound.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Substituents on the Quinazolinone Core
  • S-Substituted 2-Mercaptoquinazolin-4(3H)-ones (): Alkylthio vs. Benzylthio Derivatives: 2-(Alkylthio)quinazolinones (e.g., compounds 2–4) exhibit stronger inhibition of carbonic anhydrase isoforms (hCA IX: KI = 7.1–12.6 nM; hCA XII: KI = 3.1–8.6 nM) compared to benzylthio derivatives (KI = 19.3–93.6 nM for hCA IX; 17.2–71.4 nM for hCA XII). Electron-withdrawing groups (e.g., 4-NO₂, 4-F) on benzylthio derivatives enhance activity, suggesting electronic effects critically modulate binding . Key Insight: The target compound’s piperidine-triazole substituent may offer superior binding affinity compared to benzylthio groups due to the triazole’s hydrogen-bonding capacity.
Piperidine/Piperazine-Based Derivatives
  • 3-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one (): Structural analog with a fluorophenyl-piperazine group. The target compound’s triazole-piperidine moiety may confer distinct selectivity for enzymes or receptors .
Antimicrobial Derivatives
  • 3-[2-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-oxoethyl]quinazolin-4(3H)-one (): Demonstrates anti-Escherichia coli activity. The pyrimidine-amino group likely engages in hydrophobic or π-π interactions with bacterial targets.

Physicochemical Properties

  • Melting Points and Solubility: Quinazolinones with bulky substituents (e.g., naphthalen-2-yl in compound 6a, ) exhibit higher melting points (155°C) compared to smaller groups (123–148°C), suggesting the target compound’s piperidine-triazole group may reduce crystallinity and enhance solubility .

Q & A

Q. What are optimized synthetic routes for 3-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?

A common approach involves multi-step reactions starting with isatoic anhydride and aldehydes, followed by coupling with triazole-containing piperidine derivatives. For example, refluxing isatoic anhydride with an aldehyde (e.g., 4-(2H-triazol-2-yl)piperidine-1-carbaldehyde) in the presence of a catalyst like p-toluenesulfonic acid (p-TsOH) can yield the quinazolinone core. Subsequent alkylation or acylation steps introduce the 2-oxoethyl-triazolylpiperidine moiety. Reaction time (2–4 hours), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios (1:1.1 for amine coupling) critically affect yields, which typically range from 60–85% after recrystallization .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and stereochemistry. For instance, the quinazolinone carbonyl resonates at δ ~165–170 ppm, while the triazole protons appear as singlets near δ 8.1–8.3 ppm.
  • IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N of triazole) validate functional groups.
  • Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N/O percentages (±0.3% tolerance).
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) with accurate mass (<5 ppm error) .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

Mechanistic studies often employ intermediate trapping (e.g., isolating Schiff base adducts during quinazolinone formation) and isotopic labeling (e.g., 18O-tracing in carbonyl groups). Computational methods (DFT calculations) can model transition states for cyclization steps, predicting activation energies and regioselectivity. For example, density functional theory (B3LYP/6-31G*) has been used to validate the nucleophilic attack of piperidine nitrogen on the oxoethyl electrophile .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the triazolylpiperidine moiety’s role in biological activity?

  • Analog Synthesis : Prepare derivatives with variations in the triazole (e.g., 1H- vs. 2H-triazole), piperidine substitution (e.g., 4- vs. 3-position), or oxoethyl linker length.
  • Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition) or in anti-inflammatory models (COX-2/PGE2 suppression). For example, replacing the triazole with a pyrazole reduced antitumor activity by 40% in MCF-7 cells, highlighting the triazole’s importance .
  • Docking Simulations : Use software like AutoDock Vina to map interactions between the triazolyl group and active site residues (e.g., hydrogen bonding with Asp86 in EGFR kinase) .

Q. What methodologies are recommended for in vivo pharmacological evaluation of this compound?

  • Animal Models : Use murine models (e.g., xenograft tumors for antitumor studies or carrageenan-induced paw edema for anti-inflammatory testing). Dosing regimens (10–50 mg/kg, oral/i.p.) should align with pharmacokinetic data (e.g., t1/2 = 4–6 hours).
  • Toxicity Profiling : Assess acute toxicity via LD50 determination and subchronic studies (28-day repeat dosing with histopathology).
  • Metabolite Identification : Employ LC-MS/MS to detect phase I/II metabolites, particularly oxidation of the piperidine ring or glucuronidation of the quinazolinone .

Q. How should contradictory data from different studies (e.g., variable IC50 values) be analyzed?

  • Source Investigation : Compare assay conditions (e.g., ATP concentration in kinase assays) or cell lines (e.g., HeLa vs. HepG2 metabolic activity). For instance, IC50 values for COX-2 inhibition varied from 0.8–3.2 µM depending on the enzyme source (recombinant vs. tissue-derived) .
  • Statistical Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers and adjust for confounding variables (e.g., solvent DMSO %).
  • Structural Validation : Confirm compound identity in conflicting studies via side-by-side NMR or crystallography to rule out degradation or isomerism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.